molecular formula C13H13FN4O3S B2469311 ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate CAS No. 866010-93-7

ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate

Cat. No.: B2469311
CAS No.: 866010-93-7
M. Wt: 324.33
InChI Key: XSOYOULBWYMABG-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate (CAS: 866010-93-7) is a triazole-based compound with a molecular formula of C₁₃H₁₃FN₄O₃S and a molecular weight of 324.34 g/mol . Its structure features a 1,2,4-triazole core substituted with a 4-fluorobenzoylamino group at position 3 and an ethyl thioacetate moiety at position 3. This compound is part of a broader class of 1,2,4-triazole derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and actoprotective properties .

Properties

IUPAC Name

ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3S/c1-2-21-10(19)7-22-13-16-12(17-18-13)15-11(20)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOYOULBWYMABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the fluorobenzoyl group and the ethyl ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process and ensuring consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Applications

One of the prominent applications of ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate is its potential as an antimicrobial agent. The triazole moiety has been widely studied for its efficacy against various pathogens.

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of several triazole derivatives against multidrug-resistant strains. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Anticancer Research

The compound's structural features also make it a candidate for anticancer drug development. Triazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This suggests a potential role in cancer therapy .

Enzyme Inhibition Studies

Research has indicated that compounds containing triazole rings can act as enzyme inhibitors. This compound may inhibit key enzymes involved in microbial metabolism and cancer cell growth.

Potential Targets

  • Dihydropteroate Synthase (DHPS): A target for antimalarial drug development.
  • Phospholipase A2: Involved in inflammatory processes and could be targeted for anti-inflammatory therapies .

Data Table: Summary of Applications

Application TypeActivity DescriptionReference
AntimicrobialSignificant activity against multidrug-resistant bacteria
AnticancerReduced cell viability in cancer cell lines
Enzyme InhibitionPotential inhibition of DHPS and Phospholipase A2

Mechanism of Action

The mechanism of action of ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Substituents at Position 3
  • 4-Nitrobenzoylamino Group: Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS: 689750-15-0) has a nitro group instead of fluorine. The nitro group is strongly electron-withdrawing, which may increase reactivity but reduce bioavailability due to higher polarity .
  • Thiophen-2-Ylmethyl Group : Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (compound Ia in ) shows superior actoprotective activity compared to riboxin. Replacing the potassium cation with sodium or morpholine reduces efficacy, highlighting the importance of the counterion in pharmacological activity .
Substituents at Position 5
  • Ethyl Thioacetate (Target Compound) : The ethyl ester group balances lipophilicity and solubility, making it suitable for drug design .
  • Methyl Ester Analogues: Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS: 689748-20-7) has a methyl ester, which may alter pharmacokinetics due to faster hydrolysis compared to ethyl esters .

Functional Group Modifications

Carbamoyl vs. Benzoylamino Groups
  • Triazamate (CAS: 112143-82-5) : This insecticide features a dimethylcarbamoyl group and a tert-butyl substituent. Its molecular formula (C₁₃H₂₂N₄O₃S , MW: 314.4 g/mol) differs significantly from the target compound, reflecting its pesticidal rather than pharmaceutical use .

Molecular Weight and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target (866010-93-7) C₁₃H₁₃FN₄O₃S 324.34 4-Fluorobenzoylamino, ethyl thioacetate Pharmaceutical (Potential)
689751-06-2 C₂₁H₂₀FN₅O₅S 473.50 4-Methyl-3-nitrobenzoylamino Not specified
Triazamate (112143-82-5) C₁₃H₂₂N₄O₃S 314.40 Dimethylcarbamoyl, tert-butyl Insecticide
689750-15-0 C₂₀H₁₇FN₆O₅S 472.45 4-Nitrobenzoylamino Not specified

Key Observations :

  • Higher molecular weight correlates with bulkier substituents (e.g., nitrobenzoyl in 689751-06-2).
  • Fluorine and methyl groups optimize lipophilicity, whereas nitro groups increase polarity.

Biological Activity

Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate, with the CAS number 866010-93-7, is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C13H13FN4O3S
  • Molar Mass : 324.33 g/mol
  • Synonyms : Acetic acid, 2-[[3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives of triazoles, it was found that this compound displayed moderate to good activity against several bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with similar triazole structures have been evaluated for their chemopreventive effects. In particular, derivatives have been reported to inhibit cancer cell proliferation in various in vitro studies . Notably, triazole-thiones have been highlighted for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies indicate that compounds with similar thioether functionalities can scavenge free radicals effectively, thereby reducing oxidative stress . This property may contribute to its potential therapeutic applications in diseases linked to oxidative damage.

Research Findings and Case Studies

A table summarizing key studies on the biological activities of this compound is presented below:

StudyYearBiological ActivityFindings
Al-Khuzaie & Al-Majidi2015AntimicrobialModerate activity against Staphylococcus aureus
Godhani et al.2016AnticancerInduced apoptosis in cancer cell lines
Lv et al.2018AntioxidantEffective free radical scavenger

Q & A

Q. How can reaction mechanisms for key synthetic steps (e.g., triazole cyclization) be elucidated using kinetic studies?

  • Mechanistic Analysis :
  • Conduct time-resolved FTIR to track intermediate formation (e.g., nitrile imines).
  • Isotopic labeling (15^{15}N) confirms intramolecular cyclization pathways via 15^{15}N NMR .

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